molecular formula C21H19NO2 B4331501 1-(6-METHOXYNAPHTHALENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE

1-(6-METHOXYNAPHTHALENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B4331501
M. Wt: 317.4 g/mol
InChI Key: JXQQOZOBWDKYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a methoxy group attached to a naphthoyl moiety, which is further connected to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-METHOXYNAPHTHALENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE typically involves the acylation of 6-methoxy-2-naphthol with 1,2,3,4-tetrahydroquinoline. One common method involves the use of 6-methoxy-2-naphthoyl chloride as the acylating agent. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-METHOXYNAPHTHALENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-naphthol
  • 6-Methoxy-2-naphthoyl chloride
  • 1-(6-Methoxy-2-naphthoyl)-ethyl-2-methyl-2,3-dihydro-1H-quinoline

Uniqueness

1-(6-Methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a methoxy-naphthoyl moiety with a tetrahydroquinoline ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(6-methoxynaphthalen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-19-11-10-16-13-18(9-8-17(16)14-19)21(23)22-12-4-6-15-5-2-3-7-20(15)22/h2-3,5,7-11,13-14H,4,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQQOZOBWDKYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-METHOXYNAPHTHALENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 2
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1-(6-METHOXYNAPHTHALENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 3
1-(6-METHOXYNAPHTHALENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 4
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1-(6-METHOXYNAPHTHALENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 5
Reactant of Route 5
1-(6-METHOXYNAPHTHALENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 6
1-(6-METHOXYNAPHTHALENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE

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